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Compound of Interest

Compound Name:
6-Chloro-2-fluoro-3-

methoxybenzaldehyde

Cat. No.: B037438 Get Quote

In-Depth Technical Guide: 6-Chloro-2-fluoro-3-
methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 6-Chloro-2-fluoro-3-methoxybenzaldehyde, a key intermediate in various

synthetic pathways. This document is intended to be a valuable resource for researchers and

professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Identifiers
IUPAC Name: 6-chloro-2-fluoro-3-methoxybenzaldehyde

CAS Number: 176250-01-8

Molecular Formula: C₈H₆ClFO₂

Molecular Weight: 188.58 g/mol [1]

InChI: InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3

InChIKey: OADUJQWBRPRPQX-UHFFFAOYSA-N
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SMILES: COC1=C(C(=C(C=C1)Cl)C=O)F

Physicochemical Properties
A summary of the known physical and chemical properties of 6-Chloro-2-fluoro-3-
methoxybenzaldehyde is presented in the table below. It is important to note that some of

these values are predicted and should be confirmed by experimental data.

Property Value Source

Molecular Weight 188.58 g/mol PubChem[1]

Boiling Point 264.9±35.0 °C (Predicted) MySkinRecipes

XLogP3 2.1 PubChem[1]

Appearance Solid ---

Spectroscopic Data
Detailed experimental spectroscopic data for 6-Chloro-2-fluoro-3-methoxybenzaldehyde is

not readily available in the searched literature. However, based on the analysis of similar

substituted benzaldehydes, the following characteristic spectral features can be anticipated.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the

methoxy protons, and the aromatic protons. The aldehydic proton should appear as a singlet in

the downfield region (around 10 ppm). The methoxy protons will be a singlet at approximately

3.9-4.0 ppm. The two aromatic protons will likely appear as doublets or multiplets, with their

chemical shifts and coupling constants influenced by the chlorine, fluorine, and methoxy

substituents.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all eight carbon atoms in the

molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in

the range of 185-195 ppm. The carbon of the methoxy group should appear around 55-65 ppm.
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The aromatic carbons will show signals in the aromatic region (typically 110-160 ppm), with

their specific shifts influenced by the attached functional groups.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O

stretching vibration of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹.

Other significant peaks will include C-H stretching vibrations of the aromatic ring and the

aldehyde, and C-O stretching of the methoxy group.

3.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular

weight of the compound. The fragmentation pattern will be influenced by the presence of the

chloro, fluoro, and methoxy substituents, leading to characteristic fragment ions.

Chemical Properties and Reactivity
6-Chloro-2-fluoro-3-methoxybenzaldehyde possesses a reactive aldehyde functional group

and an electron-rich aromatic ring, making it a versatile intermediate for various organic

transformations.

4.1. Synthesis

A common method for the synthesis of substituted benzaldehydes is the Vilsmeier-Haack

reaction. This reaction involves the formylation of an electron-rich aromatic compound using a

Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a substituted

amide like N,N-dimethylformamide (DMF). For 6-Chloro-2-fluoro-3-methoxybenzaldehyde, a

plausible precursor would be 1-chloro-3-fluoro-2-methoxybenzene.

Another potential synthetic route is through ortho-lithiation. This involves the deprotonation of

an aromatic ring at a position ortho to a directing group, followed by quenching with an

electrophile. In the case of a suitably substituted precursor, ortho-lithiation followed by reaction

with a formylating agent like DMF could yield the desired aldehyde.

Below is a generalized workflow for a potential synthesis pathway.
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Plausible Synthesis Pathway

1-Chloro-3-fluoro-2-methoxybenzene

Vilsmeier-Haack Reaction
(POCl₃, DMF)

ortho-Lithiation
(e.g., n-BuLi)

6-Chloro-2-fluoro-3-methoxybenzaldehyde

Formylation
(DMF)

Click to download full resolution via product page

Potential synthetic routes to 6-Chloro-2-fluoro-3-methoxybenzaldehyde.

4.2. Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a variety of chemical transformations, including:

Oxidation: It can be oxidized to the corresponding carboxylic acid using various oxidizing

agents.
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Reduction: Reduction of the aldehyde will yield the corresponding benzyl alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can be used to form an

alkene, extending the carbon chain.

Grignard Reaction: Addition of a Grignard reagent will result in the formation of a secondary

alcohol.

The following diagram illustrates some of the key reactions of the aldehyde functional group.

Reactivity of the Aldehyde Group

6-Chloro-2-fluoro-3-methoxybenzaldehyde

Oxidation Reduction Wittig Reaction Grignard Reaction

Carboxylic Acid Derivative Benzyl Alcohol Derivative Alkene Derivative Secondary Alcohol Derivative

Click to download full resolution via product page

Key reactions of the aldehyde group.

Experimental Protocols
Detailed, experimentally verified protocols for the synthesis and reactions of 6-Chloro-2-
fluoro-3-methoxybenzaldehyde are not available in the public domain literature searched.

Researchers should develop and optimize procedures based on established methods for
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similar substituted benzaldehydes. Standard laboratory safety precautions should be followed

when handling this and any related chemical compounds.

Safety Information
Based on data for similar compounds, 6-Chloro-2-fluoro-3-methoxybenzaldehyde is

expected to be an irritant. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn when handling this chemical. All work should be

conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult

the Safety Data Sheet (SDS) provided by the supplier.

Applications
Substituted benzaldehydes are valuable intermediates in the synthesis of a wide range of

biologically active molecules. The presence of chloro, fluoro, and methoxy groups on the

aromatic ring of 6-Chloro-2-fluoro-3-methoxybenzaldehyde provides multiple points for

further functionalization, making it a potentially useful building block in the development of

novel pharmaceuticals and agrochemicals.

Disclaimer: The information provided in this technical guide is for informational purposes only

and should not be considered as a substitute for professional scientific advice. The physical

and chemical properties, as well as the experimental protocols, may require experimental

verification. Always consult the relevant safety data sheets and follow appropriate laboratory

safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b037438#physical-and-chemical-properties-of-6-
chloro-2-fluoro-3-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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